"synthesis and characterization of 2,3-Dimethylfumaric acid"
"synthesis and characterization of 2,3-Dimethylfumaric acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylfumaric acid, with the IUPAC name (E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid and a derivative of fumaric acid.[1] Its structure, featuring methyl groups on the carbon-carbon double bond, distinguishes it from its parent compound, fumaric acid, and its Z-isomer, 2,3-dimethylmaleic acid. This substitution influences its chemical and physical properties, including its reactivity, solubility, and stereochemistry. The rigid, planar structure and the presence of two carboxylic acid functional groups make it a potential building block in the synthesis of polymers, resins, and specialty chemicals. In the context of drug development, fumaric acid esters, such as dimethyl fumarate, have shown efficacy in treating autoimmune diseases, suggesting that derivatives like 2,3-dimethylfumaric acid could be of interest for investigating structure-activity relationships.
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3-dimethylfumaric acid and outlines the key analytical techniques for its characterization. Detailed experimental protocols, data summaries, and workflow visualizations are included to assist researchers in its preparation and analysis.
Synthesis of 2,3-Dimethylfumaric Acid
A direct, well-documented, single-step synthesis for 2,3-dimethylfumaric acid is not prominently featured in readily available literature. Therefore, a plausible multi-step synthetic route is proposed, commencing from the dimerization of maleic anhydride (B1165640) to form 2,3-dimethylmaleic anhydride, followed by hydrolysis and subsequent isomerization.
Proposed Synthetic Pathway
The proposed pathway involves three primary stages:
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Synthesis of 2,3-Dimethylmaleic Anhydride: Dimerization of maleic anhydride in the presence of a catalyst such as 2-aminopyridine (B139424).[2]
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Hydrolysis to 2,3-Dimethylmaleic Acid: Ring-opening of the cyclic anhydride to yield the corresponding dicarboxylic acid (cis-isomer).
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Isomerization to 2,3-Dimethylfumaric Acid: Conversion of the thermodynamically less stable cis-isomer (dimethylmaleic acid) to the more stable trans-isomer (dimethylfumaric acid), which can be promoted by heat or light.[3][4]
Visualized Synthesis Workflow
Caption: Proposed three-step synthesis of 2,3-dimethylfumaric acid.
Experimental Protocols
Protocol 2.3.1: Synthesis of 2,3-Dimethylmaleic Anhydride
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Materials: Maleic anhydride, 2-aminopyridine, glacial acetic acid, 2 M sulfuric acid.
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Procedure:
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Prepare a solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL).
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In a separate flask, prepare a boiling solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL).[5]
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Slowly add the maleic anhydride solution to the boiling 2-aminopyridine solution over a period of 1 hour. Vigorous evolution of CO₂ will be observed.
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Heat the resulting mixture at reflux for an additional 2.5 hours.
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Remove the acetic acid solvent by distillation.
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To the residue, add 600 mL of 2 M H₂SO₄ and stir the mixture at reflux for 2 hours to ensure complete hydrolysis of any remaining intermediates.[5]
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Cool the mixture in an ice bath to precipitate the product.
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Filter the crude 2,3-dimethylmaleic anhydride crystals, wash with cold 2 M H₂SO₄ and then with cold deionized water.
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Dry the product under vacuum. The product can be further purified by sublimation.[5]
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Protocol 2.3.2: Hydrolysis to 2,3-Dimethylmaleic Acid
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Materials: 2,3-Dimethylmaleic anhydride, deionized water.
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Procedure:
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Suspend the synthesized 2,3-dimethylmaleic anhydride (1.0 eq) in deionized water (10 mL per gram of anhydride).
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Heat the suspension to 80-90 °C with vigorous stirring.
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Continue heating until the solid anhydride has completely dissolved, indicating the formation of the dicarboxylic acid.
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Cool the solution slowly to room temperature and then in an ice bath to crystallize the 2,3-dimethylmaleic acid.
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Filter the crystals, wash with a small amount of ice-cold water, and dry under vacuum.
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Protocol 2.3.3: Isomerization to 2,3-Dimethylfumaric Acid
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Materials: 2,3-Dimethylmaleic acid.
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Procedure:
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Place the dry 2,3-dimethylmaleic acid in a round-bottom flask equipped with a reflux condenser.
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Heat the solid gently above its melting point. (Note: The melting point of 2,3-dimethylmaleic acid will need to be determined or found in the literature).
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Maintain the molten state at a temperature that minimizes decomposition while allowing for isomerization (typically in the range of 150-200°C for related compounds).[4]
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Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR) for the appearance of the product signals and disappearance of the starting material signals.
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Once the desired conversion is achieved, cool the flask to room temperature. The solidified product is the crude 2,3-dimethylfumaric acid.
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Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol (B145695) mixture) to obtain the purified 2,3-dimethylfumaric acid.
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Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2,3-dimethylfumaric acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |
| CAS Number | 21788-49-8 | [1] |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Melting Point | Data not available in search results | |
| Solubility | Data not available in search results |
Spectroscopic Data
Spectroscopic analysis provides definitive structural information.
| Technique | Observed Data / Expected Features | Reference |
| ¹H NMR | Expected to show a singlet for the two equivalent methyl groups (CH₃) and a broad singlet for the two equivalent carboxylic acid protons (COOH). Specific chemical shift data is not available in search results. | |
| ¹³C NMR | Expected to show distinct signals for the carboxylic carbons (C=O), the olefinic carbons (C=C), and the methyl carbons (CH₃). A spectrum is noted as available but data is not provided in the search results.[1] | |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands: a broad O-H stretch (from COOH) around 2500-3300 cm⁻¹, a sharp C=O stretch (from COOH) around 1700 cm⁻¹, and a C=C stretch around 1640 cm⁻¹. A vapor phase spectrum is noted as available.[1] | |
| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ at m/z = 144 is expected. A top peak at m/z = 126 is reported.[1] This could correspond to the loss of a water molecule [M-H₂O]⁺ or other fragmentation patterns. |
Visualized Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Characterization Protocols
Protocol 3.4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure and assess purity.
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Procedure:
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Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
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Acquire a ¹H NMR spectrum. Record chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). Note the integration and multiplicity (singlet, doublet, etc.) of each signal.
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Acquire a ¹³C NMR spectrum. Record the chemical shifts of all unique carbon atoms.
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Analyze the spectra to confirm the presence of two equivalent methyl groups and two equivalent carboxylic acid groups, consistent with the symmetric structure of 2,3-dimethylfumaric acid.
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Protocol 3.4.2: Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups.
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Procedure:
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Prepare the sample. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Place the sample in an FT-IR spectrometer.
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Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Identify the characteristic absorption peaks for O-H (carboxylic acid), C=O (carboxylic acid), and C=C (alkene) functional groups.
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Protocol 3.4.3: Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern.
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Procedure:
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Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).
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Acquire the mass spectrum.
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Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 144.12 g/mol .
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Analyze the major fragment ions to support the proposed structure. The reported peak at m/z 126 is a key fragment to observe.[1]
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Protocol 3.4.4: Melting Point Determination
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Objective: To assess the purity of the final product.
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Procedure:
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Place a small amount of the dry, crystalline product into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly (1-2 °C per minute) near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
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